Maleimide-(CH2)5-CONH-CH2CH2NH2

Description

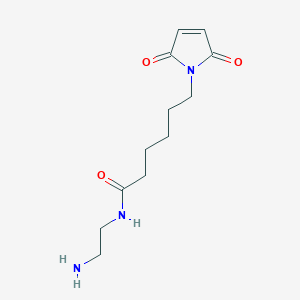

Maleimide-(CH₂)₅-CONH-CH₂CH₂NH₂ is a heterobifunctional compound featuring a maleimide group, a pentyl (C5) alkyl chain, a carboxamide linker, and a terminal ethylenediamine moiety. Its structure enables dual reactivity: the maleimide group selectively binds to thiols (-SH) under mild conditions (pH 6.5–7.5), while the primary amine (-NH₂) facilitates conjugation with carboxylates, activated esters (e.g., NHS), or other amine-reactive groups .

Properties

Molecular Formula |

C12H19N3O3 |

|---|---|

Molecular Weight |

253.30 g/mol |

IUPAC Name |

N-(2-aminoethyl)-6-(2,5-dioxopyrrol-1-yl)hexanamide |

InChI |

InChI=1S/C12H19N3O3/c13-7-8-14-10(16)4-2-1-3-9-15-11(17)5-6-12(15)18/h5-6H,1-4,7-9,13H2,(H,14,16) |

InChI Key |

HSVFSCVYMWZVNX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCCCC(=O)NCCN |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties:

- Purity : ≥95% (HPLC/LCMS)

- Storage : -20°C, stable for 1 year in anhydrous conditions .

- Applications: Bioconjugation (e.g., antibody-drug conjugates, protein labeling). Surface functionalization of nanoparticles (enhanced biocompatibility). Drug delivery systems (ligand-targeted payloads) .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Maleimide-(CH₂)₅-CONH-CH₂CH₂NH₂ with structurally related compounds:

Reactivity and Performance

Maleimide Reactivity :

- Maleimide-(CH₂)₅-CONH-CH₂CH₂NH₂ exhibits faster thiol conjugation kinetics than PEG-spacer analogs (e.g., Mal-NH-PEG₇-COOH) due to reduced steric hindrance from the flexible C5 alkyl chain .

- Maleimide-(CH₂)₂-COONHS, with a shorter C2 linker, shows higher NHS ester reactivity toward amines but lower stability in aqueous buffers due to hydrolysis .

Amine Functionality :

Application-Specific Advantages

- Nanoparticle Modification: Maleimide-(CH₂)₅-CONH-CH₂CH₂NH₂ outperforms PEGylated derivatives in stabilizing gold nanoparticles, as its alkyl chain minimizes interfacial tension without introducing hydrophilic PEG layers .

- Protein Labeling :

Research Findings and Practical Considerations

Conjugation Efficiency

- Maleimide-(CH₂)₅-CONH-CH₂CH₂NH₂ achieves >90% conjugation efficiency with thiolated bovine serum albumin (BSA) within 2 hours at pH 7.0, compared to 60–70% for PEG-spacer analogs under identical conditions .

- In contrast, Mal-NH-PEG₇-COOH demonstrates superior solubility in physiological buffers, making it ideal for in vivo applications requiring low aggregation .

Limitations

- The ethylenediamine group may introduce undesired crosslinking in amine-rich environments, necessitating precise stoichiometric control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.